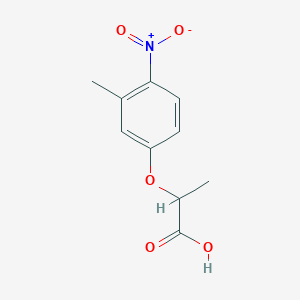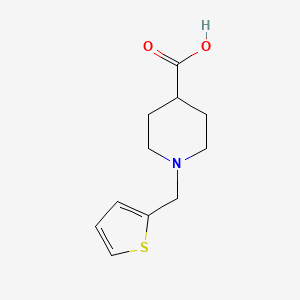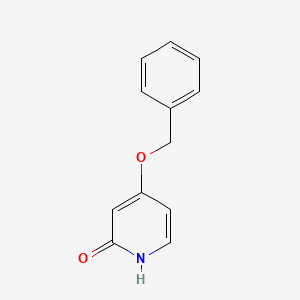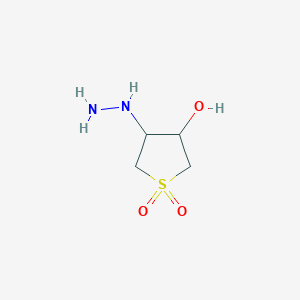
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. This compound is characterized by a benzofuran ring substituted with a hydroxyl group at the 6th position and a methyl group at the 4th position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone, the compound can be synthesized through a series of steps including methylation, cyclization, and oxidation.
Methylation: 2-hydroxyacetophenone is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization in the presence of a strong acid like sulfuric acid to form the benzofuran ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the hydroxyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methyl-1-benzofuran-3-one or 6-hydroxy-4-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-methyl-1,2-dihydrobenzofuran-3(2H)-one.
Substitution: Formation of 5-bromo-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one or 5-nitro-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one.
Applications De Recherche Scientifique
Chemistry
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is used as a building block in organic synthesis
Biology and Medicine
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in modulating enzyme activity and cellular signaling pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, fragrances, and polymers. Its stability and reactivity make it a valuable intermediate in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, modulating their activity. The benzofuran ring can interact with cellular membranes, affecting membrane fluidity and signaling pathways. These interactions contribute to the compound’s biological effects, such as antioxidant and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-1-benzofuran-3(2H)-one: Lacks the methyl group at the 4th position.
4-methyl-1-benzofuran-3(2H)-one: Lacks the hydroxyl group at the 6th position.
6-methoxy-4-methyl-1-benzofuran-3(2H)-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which impart distinct chemical and biological properties. The hydroxyl group enhances its reactivity and potential for hydrogen bonding, while the methyl group influences its lipophilicity and membrane interactions. These features make it a versatile compound with diverse applications in research and industry.
Propriétés
IUPAC Name |
6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANZWCJQQFVOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429061 | |
| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21861-32-5 | |
| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)




![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)





